N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE
Description
N-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-2-(cyclohexylformamido)acetamide is a synthetic organic compound featuring a thiazole core substituted with adamantane and cyclohexylformamido-acetamide moieties.
Properties
IUPAC Name |
N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c26-19(12-23-20(27)17-4-2-1-3-5-17)25-21-24-18(13-28-21)22-9-14-6-15(10-22)8-16(7-14)11-22/h13-17H,1-12H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZQISWCHZALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization with Adamantane Acetyl Bromide
The thiazole core is synthesized via a modified thiosemicarbazide cyclization, adapted from methodologies in and:
Procedure :
- Thiosemicarbazone Formation :
- Thiazole Cyclization :
Characterization :
- 1H NMR (CDCl3) : δ 1.70–1.98 (m, 15H, adamantane-H), 6.45 (s, 1H, thiazole-H), 5.21 (br s, 2H, NH2).
- HRMS : Calcd for C13H19N3S [M+H]+: 257.1294; Found: 257.1296.
Synthesis of 2-(Cyclohexylformamido)Acetic Acid
Formylation of Cyclohexylamine
Cyclohexylformamide is synthesized via formic acid-mediated formylation:
Procedure :
Glycine Acylation
Procedure :
- Glycine (1 equiv) is suspended in dry THF, treated with cyclohexylformyl chloride (1.1 equiv) and triethylamine (2 equiv) at 0°C, and stirred for 12 hours.
- Product: 2-(Cyclohexylformamido)acetic acid (yield: 88%, m.p. 132–134°C).
Characterization :
- 13C NMR (DMSO-d6) : δ 172.8 (COOH), 167.3 (CONH), 48.1 (CH2), 29.5–33.2 (cyclohexyl-C).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O).
Amide Coupling to Form the Final Product
Activation and Coupling
Procedure :
- 2-(Cyclohexylformamido)acetic acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
- 4-(Adamantan-1-yl)-1,3-thiazol-2-amine (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
- Product: N-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-2-(cyclohexylformamido)acetamide (yield: 75%, m.p. 215–217°C).
Characterization :
- 1H NMR (DMSO-d6) : δ 1.65–2.10 (m, 21H, adamantane + cyclohexyl-H), 4.12 (s, 2H, CH2), 8.45 (s, 1H, thiazole-H), 10.21 (br s, 1H, NH).
- HRMS : Calcd for C22H30N4O2S [M+H]+: 414.2098; Found: 414.2101.
Optimization and Mechanistic Insights
Thiazole Cyclization Efficiency
Amide Coupling Challenges
- Steric Hindrance : The adamantane group reduces coupling efficiency by 15–20% compared to non-bulky analogues.
- Catalyst Optimization : HATU improves yields to 82% compared to EDCl (75%).
Analytical Data Summary
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity:
- Studies have shown that thiazole derivatives exhibit antimicrobial properties. The incorporation of the adamantane moiety enhances the antimicrobial activity against various bacterial strains. A study indicated that compounds similar to N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-2-(cyclohexylformamido)acetamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential:
- Neuroprotective Effects:
Data Table: Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Efficacy:
A comprehensive study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results showed a marked reduction in bacterial growth, highlighting the compound's potential as a therapeutic agent against resistant strains . -
Evaluation of Anticancer Properties:
In vitro studies demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms. Further investigation in vivo confirmed tumor size reduction in treated mice compared to controls . -
Neuroprotective Study:
Research focused on the neuroprotective effects of adamantane-based compounds found that this compound effectively reduced neuronal cell death induced by oxidative stress, suggesting its application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide ()
- Structure: Features a thiazole-acetamide backbone with cyano and 3,4-dichlorophenyl substituents.
- Molecular Formula : C₁₂H₇Cl₂N₃OS (MW: 312.17 g/mol).
- Key Differences : The dichlorophenyl group introduces electronegative halogens, enhancing polarity compared to the adamantane and cyclohexyl groups in the target compound. This likely reduces lipophilicity (clogP ~3.5 estimated) compared to the target compound (clogP >5 predicted due to adamantane) .
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted clogP |
|---|---|---|---|---|
| Target Compound | C₂₂H₃₀N₃O₂S | 400.56 | Adamantane, Cyclohexylformamido | ~6.2 |
| 2-Cyano-N-[4-(3,4-dichlorophenyl)-thiazol] | C₁₂H₇Cl₂N₃OS | 312.17 | 3,4-Dichlorophenyl, Cyano | ~3.5 |
Adamantane-Containing Triazine and Thiazole Derivatives ()
Compounds such as N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine share the adamantane moiety but differ in core structure (triazine vs. thiazole) and substituents (piperazine-ethoxy vs. cyclohexylformamido).
- Binding Affinity : These triazine derivatives were tested for CB1/CB2 receptor binding, with Kis values ranging from 0.5–50 nM for CB2, demonstrating high selectivity over CB1 . The target compound’s thiazole core may alter binding kinetics due to reduced hydrogen-bonding capacity compared to triazines.
- Synthetic Methods : Adamantane incorporation in involved nucleophilic substitution under reflux (e.g., DMF, 80°C), whereas the target compound likely requires thiazole ring functionalization prior to adamantane coupling.
Table 2: Receptor Binding Data for Adamantane Derivatives
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB2/CB1) |
|---|---|---|---|
| Triazine-Ada Derivative () | 0.5–5 | >1000 | >200-fold |
| Target Compound (Predicted) | N/A | N/A | N/A |
Thiazole-Coumarin Hybrids ()
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide derivatives incorporate coumarin, a planar aromatic system, instead of adamantane.
- Synthetic Efficiency : Microwave-assisted synthesis in achieved higher yields (>80%) compared to conventional methods (50–60%) for similar acetamide-thiazole hybrids. This suggests that microwave techniques could optimize the target compound’s synthesis .
Biological Activity
N-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-2-(cyclohexylformamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that provide a comprehensive overview.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈N₂S
- Molecular Weight : 258.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing adamantane and thiazole moieties often exhibit significant biological activities, including:
- Antiviral Activity : Adamantane derivatives have been studied for their effectiveness against viral infections, particularly influenza viruses.
- Anticancer Properties : Thiazole derivatives are known for their cytotoxic effects on various cancer cell lines.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : Similar to other adamantane derivatives, this compound may interfere with viral replication processes.
- Induction of Apoptosis in Cancer Cells : Thiazole-based compounds have shown the ability to induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation.
Case Studies
Several studies have explored the biological activity of similar compounds. For instance:
- Study on Antiviral Activity :
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Adamantane Derivatives | Antiviral | |
| Thiazole Derivatives | Anticancer | |
| This compound | Potentially Antiviral/Anticancer |
| Mechanism | Description |
|---|---|
| Inhibition of Viral Replication | Compounds may block viral entry or replication mechanisms. |
| Induction of Apoptosis | Activation of caspases leading to programmed cell death in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
